4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a cyclopentyl ring, a dimethylaminoethyl side chain, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base.
Attachment of the dimethylaminoethyl side chain: This can be accomplished through a nucleophilic substitution reaction using a dimethylaminoethyl halide.
Introduction of the amino group: This final step involves the reduction of a nitro group to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The dimethylaminoethyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-cyclopentyl-N-[2-(methylamino)ethyl]-1H-pyrazole-5-carboxamide
- 4-Amino-1-cyclopentyl-N-[2-(ethylamino)ethyl]-1H-pyrazole-5-carboxamide
- 4-Amino-1-cyclopentyl-N-[2-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide
Uniqueness
4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-amino-2-cyclopentyl-N-[2-(dimethylamino)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-17(2)8-7-15-13(19)12-11(14)9-16-18(12)10-5-3-4-6-10/h9-10H,3-8,14H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBWBMOTPUSBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=NN1C2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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